Hydroxy Acetildenafil
Description
Overview of Phosphodiesterase Inhibitors and Their Analogs
Phosphodiesterase (PDE) inhibitors are a class of medications that block the action of phosphodiesterase enzymes. clevelandclinic.org These enzymes are responsible for breaking down cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in many cellular functions. annualreviews.org By inhibiting these enzymes, PDE inhibitors lead to an increase in cGMP levels, resulting in effects such as blood vessel relaxation and improved circulation. clevelandclinic.org This mechanism makes them effective in treating a variety of conditions. clevelandclinic.orgnih.gov
There are different types of phosphodiesterases, with PDE5 being particularly significant in the context of erectile dysfunction and pulmonary hypertension. clevelandclinic.orgwikipedia.org Sildenafil (B151), the active ingredient in Viagra, is a well-known PDE5 inhibitor. wikipedia.orgontosight.ai
Drug analogs are compounds that have a similar chemical structure to an existing drug but with some modifications. In the case of PDE5 inhibitors, a number of synthetic analogs have been developed. wikipedia.org These analogs, including Hydroxy Acetildenafil (B605126), are often structurally similar to sildenafil and are designed to have a similar mechanism of action. ontosight.aiha.org.hk
The Emergence and Structural Context of Hydroxy Acetildenafil
This compound, also known as Hydroxyhongdenafil, is a synthetic compound and a structural analog of sildenafil. pharmaffiliates.com Its chemical name is 5-(2-Ethoxy-5-(2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The molecular formula for this compound is C25H34N6O4.
The emergence of this compound and other similar analogs is largely linked to their illicit inclusion in so-called "herbal" or "natural" products marketed for male enhancement. wikipedia.orgnih.gov These undeclared ingredients are added to make otherwise ineffective products appear potent. wikipedia.org A study in Hong Kong found that out of 26 such products, 14 contained various drug analogs, including this compound. nih.gov
Structurally, this compound is a derivative of acetildenafil, which itself is an analog of sildenafil. ontosight.aitubitak.gov.tr The key structural components are shared with sildenafil, which allows it to act as a PDE5 inhibitor. ontosight.ai The modifications in its structure, specifically the addition of a hydroxyethyl (B10761427) group, differentiate it from sildenafil and acetildenafil. clearsynth.com
Significance of Research on Synthetic Analogs in Chemical and Biochemical Sciences
The study of synthetic analogs like this compound holds considerable importance in the fields of chemical and biochemical sciences for several reasons.
Drug Discovery and Development: The synthesis and study of analogs are fundamental to medicinal chemistry. olemiss.edu By creating variations of a lead compound, researchers can explore structure-activity relationships to develop new drugs with improved efficacy, selectivity, or fewer side effects. olemiss.eduresearchgate.net
Understanding Biological Processes: Investigating how small structural changes in analogs affect their interaction with biological targets, such as enzymes, provides valuable insights into molecular recognition and biological pathways. olemiss.edu
Development of Analytical Methods: The presence of undeclared synthetic analogs in consumer products necessitates the development of sophisticated analytical techniques to detect and identify these compounds. nih.govresearchgate.net This drives innovation in areas like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Public Health and Safety: Research into these analogs is crucial for identifying potentially harmful substances in unregulated products. wikipedia.orgnih.gov Since these compounds have not undergone rigorous safety testing, their effects on humans are largely unknown and could pose significant health risks. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-4-6-19-22-23(29(3)28-19)25(34)27-24(26-22)18-15-17(7-8-21(18)35-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZQPAGIOECPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163776 | |
| Record name | Hydroxyacetildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-56-0 | |
| Record name | Hydroxyhongdenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147676-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyacetildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEX06K9B10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Transformations of Hydroxy Acetildenafil
Precursor Chemistry and Synthetic Routes to Acetildenafil (B605126)
Acetildenafil, also known as hongdenafil, is a synthetic analog of sildenafil (B151), the active ingredient in Viagra. wikipedia.org Its structure is closely related to sildenafil, with the key difference being the substitution of the sulfonyl group in sildenafil with an acetyl group. researchgate.net The synthesis of Acetildenafil, therefore, often leverages modified versions of the well-established synthetic routes for sildenafil. smolecule.com
The synthesis of sildenafil itself is a multi-step process that serves as a blueprint for its analogs. wikipedia.org The general steps for sildenafil synthesis are outlined below:
Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester.
Hydrolysis to the free acid.
Nitration.
Carboxamide formation.
Reduction of the nitro group to an amino group.
Acylation with 2-ethoxybenzoyl chloride.
Cyclization to form the pyrazolopyrimidinone (B8486647) core.
Sulfonation.
Condensation with 1-methylpiperazine. wikipedia.org
For the synthesis of Acetildenafil, a crucial modification occurs. Instead of the final sulfonation and condensation with 1-methylpiperazine, an alternative pathway is employed to introduce the characteristic acetylpiperazine group. One hypothetical route involves the direct acetylation of a sildenafil intermediate. This could be achieved by acetylating the N-methylpiperazine moiety of a sulfonamide intermediate before the final cyclization step, potentially using acetyl chloride or acetic anhydride. However, this approach would likely require the use of protecting groups to prevent unwanted reactions at other sites on the molecule.
A more common approach involves building the molecule with the desired acetyl group already incorporated into one of the precursors. This often involves condensation reactions that combine piperidine (B6355638) derivatives with acetildenafil precursors. smolecule.com
Table 1: Comparison of Sildenafil and a Proposed Acetildenafil Synthetic Step
| Step | Sildenafil Synthesis | Proposed Acetildenafil Synthesis | Rationale for Difference |
|---|
| Final Side Chain Addition | Sulfonation of the phenyl ring followed by condensation with 1-methylpiperazine. wikipedia.org | Acylation of a phenyl-amino precursor with a piperazinyl-acetyl chloride derivative, or direct use of a 5-(2-ethoxy-5-acetylphenyl) precursor in the cyclization step. | To replace the sulfonyl-piperazine moiety of sildenafil with the acetyl-piperazine moiety characteristic of acetildenafil. researchgate.net |
Derivatization Pathways for Hydroxylation and Analog Formation
Hydroxy Acetildenafil is a derivative of Acetildenafil, characterized by the presence of a hydroxyl group. The full chemical name, 5-(2-Ethoxy-5-(2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, reveals that the hydroxylation occurs on the ethyl group attached to the piperazine (B1678402) ring, forming a hydroxyethyl (B10761427) side chain.
The introduction of this hydroxyl group can be achieved through several derivatization pathways. In the context of drug metabolism, such hydroxylations are often carried out by cytochrome P450 enzymes in the liver. smolecule.com This metabolic transformation can lead to the formation of various metabolites with potentially different biological activities. smolecule.com Aliphatic hydroxylation is a known metabolic pathway for sildenafil and its analogs. nih.govresearchgate.net
From a synthetic chemistry perspective, this compound can be prepared by using a starting material that already contains the hydroxyethyl group. For instance, instead of using N-ethylpiperazine in the synthetic sequence, one could use N-(2-hydroxyethyl)piperazine. This precursor would then be incorporated into the final molecule through condensation reactions similar to those used for Acetildenafil synthesis.
The formation of hydroxylated analogs is a common strategy in medicinal chemistry. hkmj.org The addition of a hydroxyl group can alter the compound's polarity, solubility, and its ability to interact with metabolic enzymes, thereby modifying its pharmacokinetic profile. researchgate.net
Investigating Synthetic Methodologies and Yield Optimizations
The optimization of synthetic methodologies for compounds like this compound is crucial for improving efficiency, scalability, and purity. pharmafeatures.com While specific optimization data for this compound is not extensively published, general principles of chemical process optimization can be applied.
Key areas for optimization include:
Route Selection: The initial choice of the synthetic route has significant implications for yield and cost. pharmafeatures.com Automated systems can be used to evaluate numerous potential pathways based on factors like atom economy and reaction conditions. pharmafeatures.com
Reaction Conditions: Optimizing parameters such as temperature, reaction time, pH, and the molar ratio of reactants and catalysts is a standard approach to maximizing yield. researchgate.netmedpharmres.com For example, a study on the synthesis of a different compound found that adjusting the temperature and reaction time led to a significant increase in yield. medpharmres.com
Catalysis: The choice of catalyst can dramatically affect reaction rates and selectivity. Biocatalytic methods, using enzymes, are gaining traction as they often lead to cleaner reactions and higher purity products. pharmafeatures.com
Purification: The use of advanced purification techniques is essential to obtain a high-purity final product. Liquid chromatography-mass spectrometry (LC-MS) is a common method for both purification and characterization of these types of compounds. smolecule.com
Table 2: General Parameters for Synthetic Yield Optimization
| Parameter | Description | Potential Impact on Synthesis |
|---|---|---|
| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and can influence the formation of side products. researchgate.net |
| Reaction Time | The duration of the reaction. | Insufficient time can lead to incomplete reaction, while excessive time may promote decomposition or side reactions. medpharmres.com |
| Molar Ratios | The relative amounts of reactants and catalysts. | Can drive the reaction to completion and minimize unreacted starting materials. medpharmres.com |
| Solvent | The medium in which the reaction takes place. | Can affect solubility of reactants and influence reaction pathways. |
| Catalyst | A substance that increases the rate of a chemical reaction. | Can improve yield and selectivity, reducing the formation of unwanted byproducts. researchgate.net |
Continuous manufacturing processes are also being explored as a way to improve yield and consistency, allowing for real-time monitoring and adjustments. pharmafeatures.com
Design Principles for Novel this compound Analogs
The design of novel analogs of this compound is guided by principles of medicinal chemistry aimed at creating new chemical entities with potentially improved properties. rivm.nl The primary goals of designing such analogs include altering potency, modifying the side-effect profile, and circumventing existing patents. rivm.nl
The core structure of these compounds, the pyrazolo[4,3-d]pyrimidine scaffold, is considered the pharmacophore, the part of the molecule responsible for its biological activity as a PDE5 inhibitor. nih.gov Medicinal chemists typically make modifications to the substituents attached to this core. rivm.nl
Key design principles include:
Structural Modification: This can involve the addition or deletion of functional groups. hkmj.org For example, the creation of this compound from Acetildenafil by adding a hydroxyl group is a deliberate modification. hkmj.org
Pharmacokinetic Tuning: Analogs can be designed to have different pharmacokinetic properties, such as improved metabolic stability or a longer half-life. The introduction of deuterium (B1214612) (a stable isotope of hydrogen) is one such strategy that has been used for related compounds.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogs, chemists can understand how different parts of the molecule contribute to its activity. This knowledge can then be used to design more potent or selective compounds.
The creation of analogs like this compound is part of a broader trend of developing "designer" drugs that are structurally similar to approved medications but may have different properties and are not subject to the same regulatory scrutiny. wikipedia.orgrivm.nl
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-methylpiperazine |
| 2-ethoxybenzoyl chloride |
| 3-propylpyrazole-5-carboxylic acid ethyl ester |
| 5-(2-Ethoxy-5-(2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Acetildenafil |
| Acetyl chloride |
| Acetic anhydride |
| This compound |
| N-(2-hydroxyethyl)piperazine |
| N-ethylpiperazine |
| Sildenafil |
Advanced Analytical Methodologies for Characterization and Detection of Hydroxy Acetildenafil
High-Resolution Chromatographic and Spectrometric Techniques
The separation and detection of hydroxy acetildenafil (B605126) from complex matrices, such as those found in herbal supplements, necessitate the use of high-resolution analytical methods. These techniques offer the sensitivity and selectivity required to identify and quantify the compound, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are cornerstone techniques for the analysis of hydroxy acetildenafil. researchgate.netsemanticscholar.orgresearchgate.net These methods provide excellent separation efficiency, high sensitivity, and structural confirmation, making them ideal for both screening and quantitative analysis. researchgate.netnih.govnih.gov
LC-MS/MS methods have been developed for the simultaneous determination of multiple PDE-5 inhibitors, including this compound, in various supplement formulations. researchgate.netresearchgate.net These methods often involve a simple extraction of the supplement with a solvent like acetonitrile (B52724), followed by direct analysis. researchgate.net The use of positive ion electrospray ionization (ESI) is common, as it effectively ionizes the target analytes for mass spectrometric detection. researchgate.net
UHPLC-MS/MS offers even faster analysis times and improved resolution compared to conventional HPLC. semanticscholar.orguliege.be A UHPLC-MS/MS method using a C18 column and a gradient elution can separate a wide range of PDE-5 inhibitors and their analogues in under 20 minutes. semanticscholar.orgnih.gov The dynamic multiple reaction monitoring (dMRM) mode in UHPLC-MS/MS allows for the highly sensitive and specific detection of numerous compounds in a single run, with limits of detection (LODs) for many PDE-5 inhibitors reported to be in the low nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range. nih.gov
A study successfully developed and validated a UHPLC-UV method for the detection and quantification of several erectile dysfunction drugs and their analogues, including this compound. uliege.be The separation was achieved in less than 4.5 minutes on a sub-2-micron polar-embedded column. uliege.be
Table 1: LC-MS/MS and UHPLC-MS/MS Method Parameters for this compound Detection
| Parameter | LC-MS/MS | UHPLC-MS/MS |
| Column | C18 | C18, sub-2-micron polar-embedded |
| Mobile Phase | Acetonitrile/Formic Acid Solution | Acetonitrile/Ammonium Formate Buffer |
| Ionization Mode | Positive Ion Electrospray (ESI) | Positive Ion Electrospray (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Dynamic Multiple Reaction Monitoring (dMRM) |
| Analysis Time | ~15-20 minutes | < 5 - 25 minutes |
| LOD | µg/mL to ng/mL range | ng/g or ng/mL range |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common than LC-based methods due to the high molecular weight and low volatility of many PDE-5 inhibitors, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound. semanticscholar.orgresearchgate.netoak.go.kr The primary challenge with GC-MS is the need for derivatization to increase the volatility and thermal stability of polar compounds containing hydroxyl groups. oak.go.kr
Trimethylsilyl (TMS) derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to convert the hydroxyl group of this compound into a less polar and more volatile silyl (B83357) ether. oak.go.kr This derivatization step significantly improves the chromatographic peak shape and sensitivity of the analysis. oak.go.kr GC-MS provides characteristic mass spectral data that can aid in the structural confirmation of the analyte. oak.go.kr
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis of PDE-5 inhibitors. semanticscholar.orgresearchgate.net HPLC methods can effectively separate this compound from other related compounds. researchgate.net A typical HPLC system for this purpose would utilize a C18 column with a mobile phase consisting of an organic modifier like acetonitrile and a buffer solution. researchgate.netnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective screening method for the presence of multiple PDE-5 inhibitors and their analogues in various products. researchgate.netnih.gov An HPTLC method has been developed to screen for sildenafil (B151), vardenafil, tadalafil (B1681874), and eight of their analogues, including hydroxyacetildenafil. nih.gov This method involves a simple ultrasound-assisted extraction followed by chromatographic separation on silica (B1680970) gel plates. nih.gov The resulting spots are visualized under UV light, and their Rf values provide preliminary identification. nih.gov Densitometric scanning allows for comparison with standards and further structural insights. nih.gov
Table 2: HPTLC Method for Screening of PDE-5 Inhibitors
| Parameter | Details |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate/toluene/methanol (B129727)/ammonia mixture |
| Detection | UV densitometry |
| Application | Screening of tablets, capsules, and other finished products |
Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D)
Capillary electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of PDE-5 inhibitors. nifc.gov.vngrafiati.comnih.govwiley.com When coupled with capacitively coupled contactless conductivity detection (C4D), CE becomes a valuable tool for detecting analytes that lack a chromophore for UV detection. nih.govwiley.com
A CE-C4D method has been established for the simultaneous determination of four PDE-5 inhibitors, including this compound. nifc.gov.vn The optimal conditions for this separation included a 20 mM arginine/acetic acid/acetonitrile electrolyte solution at pH 6.5 and a separation voltage of 20kV. nifc.gov.vn This method demonstrated good repeatability and recovery, with a limit of detection for this compound of 2.3 mg/L. nifc.gov.vn
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of new or unknown compounds like this compound. core.ac.uktandfonline.comwikipedia.org Both ¹H and ¹³C NMR are used to piece together the molecular structure.
In the case of sildenafil analogues, ¹H NMR spectra provide information about the protons in the molecule, including their chemical environment and connectivity. core.ac.uk For instance, the signals corresponding to the ethoxy group and the propyl chain can be readily identified. core.ac.uk ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. core.ac.uk The chemical shifts of the carbon atoms in the phenyl ring can indicate the nature and position of substituents. core.ac.uk The presence of a hydroxyl group can be confirmed by specific signals in both ¹H and ¹³C NMR spectra, and its location on the piperazine (B1678402) ring can be determined through detailed analysis of the spectral data. core.ac.ukmsu.edu
For NMR analysis, the compound of interest is typically isolated from the product matrix through a series of extraction and purification steps. core.ac.uk
Fourier Transform Infrared (FTIR) and UV-Visible Spectroscopy for Spectroscopic Fingerprinting
Fourier Transform Infrared (FTIR) and UV-Visible spectroscopy provide valuable information for the initial characterization and "fingerprinting" of this compound. core.ac.uktandfonline.cominnspub.netinnovareacademics.in
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. innspub.netinnovareacademics.innih.gov The IR spectrum of an acetildenafil analogue would show characteristic absorption bands for functional groups such as C=O (ketone), C-O (ether), and aromatic rings. core.ac.uk The absence of bands attributable to a sulfonamide group can help distinguish it from sildenafil. core.ac.uk
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. innspub.netinnovareacademics.inijpbs.com The UV spectrum of this compound, like other sildenafil analogues, typically shows characteristic absorption maxima. caymanchem.com For acetildenafil, these have been reported at approximately 234 and 274 nm. caymanchem.com While not as specific as mass spectrometry or NMR, UV-Vis spectroscopy can be a useful and rapid screening tool. researchgate.net
Table 3: Spectroscopic Data for Acetildenafil Analogues
| Technique | Observation for Acetildenafil |
| FTIR | Peaks at 3315, 1697, 1604, 1494, 1393, 1261, and 1030 cm⁻¹ core.ac.uk |
| UV-Vis | Absorption maxima at ~234 nm and ~274 nm caymanchem.com |
Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MSn, LC-QTOF-MS)
Advanced mass spectrometry techniques are indispensable for the unambiguous structural elucidation of novel or unknown compounds like this compound. These methods provide high-resolution and high-accuracy mass data, enabling the determination of elemental composition and the study of fragmentation pathways, which are crucial for confirming molecular identity.
High-Resolution Mass Spectrometry (HRMS) has been instrumental in identifying this compound. In one study, accurate mass measurement using HR-Electrospray Ionization-Mass Spectrometry (HR-ESI-MS) determined the [M+H]⁺ ion of this compound at an m/z of 483.2714. tandfonline.com This corresponds to the molecular formula C₂₅H₃₄N₆O₄, providing strong evidence for its structure, which incorporates an additional hydroxyl group compared to its parent compound, Acetildenafil. tandfonline.comnih.gov Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are also noted for their high resolution in identifying sildenafil analogues, including this compound. researchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-MSⁿ) provides critical data on the compound's fragmentation patterns. For this compound, positive ion ESI-MS² analysis revealed a characteristic direct loss of a water molecule (H₂O) from the protonated molecule ([M+H]⁺), resulting in an ion at m/z 465. tandfonline.com This neutral loss is a key indicator of the hydroxyl group's presence. tandfonline.comuab.edu Further fragmentation of this ion can be compared to the fragmentation of known analogues like Acetildenafil to pinpoint the location of structural modifications. tandfonline.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the separation power of liquid chromatography with the high-resolution and accurate mass capabilities of a TOF mass analyzer. researchgate.netmdpi.combruker.com This combination is highly effective for screening and identifying multiple phosphodiesterase type 5 (PDE-5) inhibitor analogues in complex matrices. researchgate.netmdpi.com Data-dependent acquisition strategies using LC-QTOF-MS allow for the collection of full-scan HRMS data followed by MS/MS scans of targeted precursor ions, facilitating both the detection and structural confirmation of compounds like this compound in a single analytical run. researchgate.net
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analytical Technique | Ion | Measured m/z | Deduced Molecular Formula | Key Fragment Ion (MS²) | Reference |
|---|---|---|---|---|---|
| HR-ESI-MS | [M+H]⁺ | 483.2714 | C₂₅H₃₄N₆O₄ | m/z 465 ([M+H-H₂O]⁺) | tandfonline.com |
Electrochemical Analysis Methods (e.g., Polarography, Voltammetry)
Electrochemical analysis offers a sensitive and often cost-effective alternative for the determination of electroactive compounds like PDE-5 inhibitors and their analogues. researchgate.netdea.gov Methods such as voltammetry and polarography are based on measuring the current that arises from the oxidation or reduction of a substance at an electrode surface as a function of applied potential. researchgate.net
While specific studies focusing exclusively on the electrochemical detection of this compound are not widely documented, the general applicability of these methods to the broader class of PDE-5 inhibitors is well-established. researchgate.netscience.gov The core structures of these compounds contain electroactive moieties, such as the pyrazolopyrimidinone (B8486647) ring system, which are susceptible to electrochemical oxidation.
Voltammetric techniques, including differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are particularly suited for quantitative analysis due to their high sensitivity and ability to discriminate against background currents. mdpi.com Research on related compounds demonstrates that these methods, often employing modified electrodes (e.g., glassy carbon electrodes modified with nanomaterials), can achieve low detection limits and are applicable to various matrices. science.govnih.gov The development of a voltammetric method for this compound would involve optimizing parameters such as the supporting electrolyte pH, scan rate, and electrode material to achieve a well-defined and reproducible electrochemical signal corresponding to its concentration.
Method Validation and Performance Evaluation in Research Applications
For any analytical method to be considered reliable for research, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. europa.euglobalresearchonline.net This involves evaluating several key performance characteristics.
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netsepscience.com These parameters define the sensitivity of an analytical method.
For the analysis of PDE-5 inhibitor analogues, various highly sensitive methods have been developed. LC-MS/MS and LC-HRMS methods, in particular, offer very low LODs and LOQs, often in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. researchgate.netresearcher.lifeshimadzu.com The determination of these limits is typically based on the signal-to-noise ratio (S/N) of the analyte's peak (commonly 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response from blank samples. researchgate.netsepscience.com
Table 2: Reported LOD and LOQ Values for Analytical Methods Screening PDE-5 Analogues
| Analytical Technique | Analyte Group | LOD | LOQ | Reference |
|---|---|---|---|---|
| LC-QTOF-MS | 23 PDE-5 Inhibitors | <40 ng/mL | 80 ng/mL | researchgate.netuts.edu.au |
| LC-HRMS | 11 Anti-impotence drugs (incl. hydroxy-homosildenafil) | 25.0 ng/mL | Not Specified | researcher.lifenih.gov |
| LC-MS/MS | 32 PDE-5 Inhibitors & Analogues | 0.05–2.0 ng/mL (ppb) | 0.2–6.7 ng/mL (ppb) | shimadzu.com |
Precision, Accuracy, and Recovery Assessments in Complex Research Matrices
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements. au.dkui.ac.id Recovery assesses the efficiency of the sample extraction process. au.dk These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within complex matrices. uts.edu.auich.org
For methods analyzing PDE-5 analogues, accuracy is typically expressed as the percentage of the nominal concentration, with acceptance criteria often set at ±15-20%. ich.org Precision is reported as the relative standard deviation (%RSD), which should also generally be below 15%. au.dkich.org Recovery is determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration.
Table 3: Performance Characteristics of Validated Methods for PDE-5 Analogue Analysis
| Analytical Technique | Accuracy (% of Nominal) | Precision (%RSD) | Extraction Recovery (%) | Reference |
|---|---|---|---|---|
| LC-QTOF-MS | 79.0% – 124.7% | <14.9% | 71.5% – 105.8% | researchgate.net |
| LC-HRMS | 77.4% – 122.0% | <16.7% | Not Specified | researchgate.net |
| HPLC-HRMS | Not Specified | 4.7% – 16.5% | 82.0% – 105.9% | researcher.life |
| LC-QTOF-MS | 90.8% – 123.1% (capsule matrix) | Not Specified | 75.5% – 123.9% | uts.edu.au |
Robustness and Transferability of Analytical Protocols
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net This can involve testing the effect of minor changes in mobile phase pH, column temperature, or flow rate. uliege.be A method that is robust will produce consistent results despite these slight variations.
Transferability refers to the ability of a method to be successfully transferred between different laboratories or instruments while still yielding comparable results. uliege.be A robust method is more likely to be transferable. The transfer of an HPLC method to a UHPLC system, for instance, demonstrates a protocol's adaptability, often leading to faster analysis times and reduced solvent consumption while maintaining analytical performance. uliege.be Documenting a method's robustness and successful transfer is crucial for its wider application in research and screening programs.
Biochemical Activity Profiling of Hydroxy Acetildenafil
In Vitro Phosphodiesterase Type 5 (PDE5) Inhibition Studies
Hydroxy Acetildenafil (B605126), a structural analog of sildenafil (B151), has been identified as a potent inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues. ontosight.aiwikipedia.orgfrontiersin.org The inhibition of PDE5 leads to elevated cGMP levels, which in turn mediates smooth muscle relaxation and vasodilation. wikipedia.org
Quantitative Assessment of Inhibitory Potency
The inhibitory potency of a compound against an enzyme is a key measure of its biochemical activity, typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
In vitro studies using phosphodiesterase isoenzymes isolated from canine tissues have determined a specific inhibitory potency for Hydroxy Acetildenafil (also referred to by the synonym T-1032). These studies demonstrated that it is a competitive inhibitor of cGMP hydrolysis by PDE5, exhibiting an IC50 value of 1.0 nM . wikipedia.org The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, was determined to be 1.2 nM. wikipedia.org This low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of the PDE5 enzyme.
Comparative Analysis of PDE5 Inhibition with Parent Compounds and Related Analogs
To contextualize the inhibitory potency of this compound, it is useful to compare its activity with that of its parent compounds, Acetildenafil and Sildenafil, as well as other established PDE5 inhibitors.
Acetildenafil, the direct parent compound from which this compound is derived, has been found in research to be nearly equipotent to Sildenafil in its ability to inhibit PDE5 in vitro. researchgate.net Sildenafil itself is a potent inhibitor, with reported IC50 values for PDE5 varying across studies, but typically falling within the range of 3.9 nM to 6.86 nM. medchemexpress.comncats.io
This compound's IC50 of 1.0 nM suggests it is significantly more potent than both Sildenafil and its direct parent, Acetildenafil. wikipedia.org Its potency is also comparable to or greater than other well-established, potent PDE5 inhibitors such as Tadalafil (B1681874) and Vardenafil.
| Compound | Reported PDE5 IC50 Value (nM) | Relationship to this compound |
|---|---|---|
| This compound (T-1032) | 1.0 wikipedia.org | Subject Compound |
| Sildenafil | ~3.9 - 6.86 medchemexpress.comncats.io | Parent Analog |
| Acetildenafil | Almost equipotent to Sildenafil researchgate.net | Direct Parent Compound |
| Vardenafil | ~0.7 medchemexpress.eu | Related Analog |
| Tadalafil | ~1.8 medchemexpress.com | Related Analog |
Investigation of Cross-Reactivity and Selectivity Towards Other Phosphodiesterase Isoenzymes (e.g., PDE6)
The selectivity of a PDE5 inhibitor is a critical aspect of its biochemical profile, as cross-reactivity with other phosphodiesterase isoenzymes can lead to off-target effects. PDE6, located in retinal photoreceptors, is structurally similar to PDE5, and its inhibition is associated with visual disturbances. medsafe.govt.nznih.gov Therefore, a high selectivity for PDE5 over PDE6 is a desirable characteristic.
Research has shown that this compound (as T-1032) is an authentic PDE5-selective inhibitor. mdpi.com Studies have determined its selectivity ratio for PDE5 over PDE6 to be in the range of 20 to 60. mdpi.com This indicates that it is 20 to 60 times more potent at inhibiting PDE5 than PDE6.
This level of selectivity is noteworthy when compared to its parent compounds. Acetildenafil has been reported as a relatively unselective inhibitor with respect to PDE5 and PDE6. medsafe.govt.nz Sildenafil is considered less selective than this compound, with a selectivity for PDE5 over PDE6 of approximately 10-fold. medsafe.govt.nz
| Compound | Selectivity Profile (PDE5 vs. PDE6) |
|---|---|
| This compound (T-1032) | 20- to 60-fold selective for PDE5 mdpi.com |
| Acetildenafil | Relatively unselective medsafe.govt.nz |
| Sildenafil | ~10-fold selective for PDE5 medsafe.govt.nz |
| Vardenafil | Considered a potent PDE6 inhibitor with low discrimination from PDE5 mdpi.com |
| Tadalafil | Considered highly selective for PDE5 over PDE6 mdpi.com |
Mechanistic Insights into Enzyme-Ligand Interactions
Detailed studies involving molecular modeling, co-crystallography, or extensive structure-activity relationship (SAR) analysis that specifically elucidate the binding mechanism of this compound to the PDE5 catalytic site are not extensively available in the public scientific literature.
In general, PDE5 inhibitors like this compound are understood to function as competitive inhibitors. wikipedia.org They bind to the catalytic pocket of the PDE5 enzyme, the same site where the natural substrate, cGMP, binds. wikipedia.orgmdpi.com By occupying this active site, the inhibitor physically blocks the hydrolysis of cGMP to the inactive 5'-GMP, thereby prolonging the second messenger's effects. wikipedia.org The binding of sildenafil and its analogs typically involves key interactions, such as hydrogen bonding with a conserved glutamine residue (Gln817 in PDE5A) and hydrophobic π-stacking interactions with a phenylalanine residue (Phe820). frontiersin.org
The specific structural modifications in this compound compared to its parent compounds—namely the replacement of a sulfonyl group with a carbonyl group (from sildenafil to acetildenafil) and the addition of a hydroxyethyl (B10761427) group on the piperazine (B1678402) ring—are expected to influence its precise orientation and bonding within the active site. These modifications likely account for the observed increases in potency and selectivity over its parent compounds. However, without specific molecular simulation or structural biology data for this compound, a detailed description of its unique enzyme-ligand interactions remains speculative.
Metabolism and Biotransformation Research of Hydroxy Acetildenafil
In Vitro Metabolic Fate Studies in Non-Human Biological Systems (e.g., Hepatic Microsomes, Hepatocytes)
The investigation of a compound's metabolic fate is a cornerstone of pharmaceutical research and toxicology. For novel or uncharacterized substances like Hydroxy Acetildenafil (B605126), in vitro models using non-human biological systems are the primary tools for initial metabolic assessment. These systems, particularly hepatic (liver) microsomes and hepatocytes, provide a controlled environment to study biotransformation. nih.gov
Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes. mdpi.com They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. mdpi.comwikipedia.org Studies using liver microsomes allow researchers to determine key metabolic parameters, such as the rate of metabolism and the intrinsic clearance (CLint) of a compound. mdpi.com For instance, research on other compounds has utilized liver microsomes from various species, such as rats, dogs, monkeys, and humans, to understand inter-species differences in metabolism. mdpi.comptfarm.pl The general procedure involves incubating the compound with a preparation of liver microsomes and a necessary cofactor, NADPH, then analyzing the mixture over time to measure the disappearance of the parent compound and the appearance of metabolites. ptfarm.pl
Hepatocytes, which are intact liver cells, offer a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as the necessary transport mechanisms for a compound to enter the cell. nih.govmdpi.com This allows for the study of a wider range of metabolic reactions, including conjugation pathways (e.g., glucuronidation) that are part of Phase II metabolism. upol.cz Comparing results from microsomes and hepatocytes can provide a more complete picture of a compound's metabolic pathway. mdpi.com Although specific data on Hydroxy Acetildenafil is not publicly available, its metabolic stability and pathways would be evaluated using these standard in vitro systems.
Table 1: Common In Vitro Systems for Metabolic Studies
| System | Description | Key Advantages |
|---|---|---|
| Hepatic Microsomes | Vesicles of endoplasmic reticulum from liver cells. mdpi.com | Rich in Phase I (CYP) enzymes; cost-effective; high throughput. nih.gov |
| Hepatocytes | Intact liver cells. mdpi.com | Contain both Phase I and Phase II enzymes and transporters; provide a more physiologically relevant environment. mdpi.comupol.cz |
| Liver S9 Fraction | Supernatant from centrifuged liver homogenate. ptfarm.pl | Contains both microsomal and cytosolic enzymes. |
| Recombinant CYP Enzymes | Individual CYP enzymes expressed in a cellular system. mdpi.com | Allows for identification of specific enzymes responsible for metabolism. mdpi.com |
Identification and Characterization of Metabolic Products
The identification of metabolites is crucial for understanding the biological activity and potential toxicity of a compound. For this compound, specific metabolic products have not been extensively characterized in peer-reviewed literature. However, its structure as a sildenafil (B151) analog allows for informed predictions based on the well-documented metabolism of sildenafil and related compounds. wikipedia.orgwikipedia.org
The primary metabolic pathways for sildenafil include:
N-demethylation: The major route of metabolism for sildenafil results in N-desmethylsildenafil, which retains about 40-50% of the pharmacological potency of the parent drug. wikipedia.orgnih.gov
Piperazine (B1678402) Ring Oxidation: This involves the oxidation of the piperazine moiety. nih.gov
Aliphatic Hydroxylation: The addition of a hydroxyl (-OH) group to the alkyl side chains. wikipedia.orgnih.gov
Pyrazole (B372694) N-demethylation: Removal of the methyl group from the pyrazole ring system. nih.gov
Given that this compound is a hydroxylated version of Acetildenafil, its metabolism could involve several transformations. The existing hydroxyl group could be a site for Phase II conjugation reactions, such as glucuronidation, which increases water solubility to facilitate excretion. upol.cz Furthermore, it would likely undergo similar Phase I reactions to sildenafil, including N-dealkylation of the piperazine ring. Two hydroxyl-derivatives of acetildenafil have been detected in seized supplements, suggesting hydroxylation is a key metabolic or synthetic pathway for this class of compounds. researchgate.net
Enzymatic Pathways Involved in this compound Biotransformation (e.g., Cytochrome P450 Enzymes, Conjugating Enzymes)
The biotransformation of most drugs is catalyzed by a series of enzymes, broadly categorized into Phase I and Phase II reactions. nih.gov
Phase I Reactions: These reactions, primarily oxidation, reduction, and hydrolysis, are predominantly carried out by the Cytochrome P450 (CYP) enzyme superfamily. mdpi.comnih.gov These enzymes are heme-containing proteins located mainly in the liver. wikipedia.org For sildenafil, the structurally related parent compound, metabolism is mainly performed by CYP3A4 (major pathway) and CYP2C9 (minor pathway). wikipedia.org It is highly probable that this compound is also a substrate for these same enzymes. Inhibition or induction of these enzymes by other co-administered drugs could lead to significant drug-drug interactions. nih.govjadpro.com
Phase II Reactions: Following Phase I, the modified compounds are often conjugated with endogenous polar molecules by transferase enzymes. nih.gov This process, known as conjugation, further increases the water solubility of the metabolite, preparing it for renal or biliary excretion. Key conjugating enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs). upol.cznih.gov The hydroxyl group of this compound makes it a prime candidate for glucuronidation. upol.cz
Table 2: Key Drug-Metabolizing Enzyme Families
| Enzyme Family | Phase | Primary Function | Example Enzymes |
|---|---|---|---|
| Cytochrome P450 (CYP) | Phase I | Catalyze oxidative biotransformation of most drugs. mdpi.comdynamed.com | CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19. dynamed.com |
| UDP-Glucuronosyltransferases (UGT) | Phase II | Transfer glucuronic acid to make metabolites more water-soluble. upol.cznih.gov | UGT1A1, UGT2B7 |
| Sulfotransferases (SULT) | Phase II | Catalyze the sulfation of substrates. nih.gov | SULT1A1, SULT1E1 |
| Glutathione S-Transferases (GST) | Phase II | Conjugate substrates with glutathione. nih.gov | GSTA1, GSTP1 |
Comparative Metabolic Profiling with Structurally Related Compounds
Metabolic profiling involves the comprehensive analysis of all metabolites in a biological sample to understand physiological or pathological changes. uliege.be By comparing the metabolic profile of this compound with its structural relatives, we can infer its likely biotransformation and pharmacological activity. The most relevant comparators are sildenafil and acetildenafil.
Sildenafil: As the approved pharmaceutical, its metabolic profile is well-established. It is extensively metabolized by hepatic CYP3A4 and CYP2C9 into N-desmethylsildenafil and other minor metabolites. wikipedia.org The N-desmethyl metabolite is pharmacologically active. wikipedia.org
Acetildenafil: This compound is an unapproved analog of sildenafil. wikipedia.org While its specific metabolic pathways are not well-documented, its structural similarity suggests it is also a substrate for PDE5 and undergoes metabolism via CYP enzymes. medsafe.govt.nz this compound is presumed to be a hydroxylated metabolite of Acetildenafil, indicating that hydroxylation is a key metabolic step.
Other Analogs: Many other sildenafil analogs, such as homosildenafil and thiohomosildenafil, have been identified. medsafe.govt.nzresearchgate.net They all share the same pyrazolopyrimidinone (B8486647) core structure but have different substitutions, which can alter their metabolic stability and potency. For example, modifications can be designed to block common sites of metabolism, potentially increasing the compound's half-life and potency. medsafe.govt.nz
Table 3: Comparative Profile of Sildenafil and its Analogs
| Compound | Key Structural Feature | Primary Metabolizing Enzymes (Predicted for Analogs) | Major Metabolite(s) |
|---|---|---|---|
| Sildenafil | Sulfonylpiperazine group. wikipedia.org | CYP3A4 (major), CYP2C9 (minor). wikipedia.org | N-desmethylsildenafil. wikipedia.org |
| Acetildenafil | Acetylpiperazine group. wikipedia.org | Likely CYP3A4, CYP2C9. | This compound (putative). |
| This compound | Acetylpiperazine and a hydroxyl group. | Likely CYP3A4, CYP2C9; also UGTs for conjugation. | Further N-dealkylation products; glucuronide conjugates. |
| Vardenafil | Structurally similar PDE5 inhibitor. medsafe.govt.nz | CYP3A4 (major). medsafe.govt.nz | N-desethyl vardenafil. |
Development of Predictive Models for Metabolic Transformations
In modern drug discovery and toxicology, computational or in silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. bhsai.org These predictive models are particularly valuable for assessing uncharacterized substances like this compound.
Predictive ADMET modeling for metabolism typically involves several approaches:
Substrate-based models: These models use the chemical structure of a compound to predict whether it will be a substrate for specific metabolizing enzymes, such as individual CYPs. bhsai.org
Metabolite identification models: Software can predict the likely sites of metabolism on a molecule and the resulting structures of the metabolites.
Metabolomics: This is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. uliege.bebiorxiv.org By analyzing the metabolic profile of a system (e.g., rats treated with a compound), researchers can identify biomarkers and understand the metabolic pathways affected. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to these analyses. uliege.benih.gov
For this compound, predictive models would be built using the extensive existing data for other PDE5 inhibitors like sildenafil. wikipedia.org By inputting its structure into these models, researchers could generate hypotheses about its primary metabolizing enzymes, predict its major metabolites, and estimate its metabolic stability. bhsai.org Such predictions are crucial for anticipating potential drug-drug interactions and guiding further in vitro and in vivo experimental studies.
Forensic and Analytical Chemistry Research Applications of Hydroxy Acetildenafil Detection
Method Development for Detection in Research Samples and Seized Materials
The detection of Hydroxy Acetildenafil (B605126) and its related compounds in seized materials and research samples has led to the development of numerous sophisticated analytical methods. These methods are designed for accuracy, speed, and reliability across a variety of sample types, including tablets, capsules, and herbal supplements. researchgate.net
Primary analytical techniques revolve around liquid chromatography coupled with various detectors. High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common method for identifying analytes by comparing their UV spectra against reference compounds. mdpi.com However, for greater sensitivity and specificity, mass spectrometry (MS) is preferred. mdpi.comresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both screening and quantification. researchgate.netresearchgate.net Techniques like ultra-high performance liquid chromatography (UHPLC) coupled with UV detection have been developed for the rapid separation and quantification of multiple PDE-5 inhibitors, including analogs like Hydroxyacetildenafil, in a single run, achieving separation in under 4.5 minutes. uliege.be Another advanced method is capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C4D), which has been optimized for the simultaneous determination of four PDE-5 inhibitors, including Hydroxy Acetildenafil. grafiati.com
The sample preparation for these analyses often involves extraction with solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and water, followed by sonication and dilution before injection into the analytical system. researchgate.netmdpi.com The validation of these methods is performed according to established guidelines to ensure their specificity, precision, linearity, and accuracy. uliege.berjptonline.org
Table 1: Analytical Methods for PDE-5 Analog Detection
| Analytical Technique | Description | Application | Reference |
|---|---|---|---|
| HPLC-DAD | High-Performance Liquid Chromatography with Diode Array Detection. Identifies compounds by comparing UV spectra. | Screening and identification when reference standards are available. | mdpi.com |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Offers high sensitivity and selectivity for both qualitative and quantitative analysis. | Rapid determination and confirmation of illegal adulterants in various matrices. researchgate.net | researchgate.netresearchgate.net |
| UHPLC-UV | Ultra-High Performance Liquid Chromatography with UV Detection. Allows for very fast separation and quantification. | Fast routine analysis of both legal and illegal preparations containing PDE-5 inhibitors. | uliege.be |
| LC-QTOF-MS | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Provides accurate mass measurements for identification. | Screening and identification of a wide range of sildenafil (B151) analogs. nih.gov | nih.gov |
| CE-C4D | Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. | Simultaneous determination of multiple PDE-5 inhibitors in dietary supplements. | grafiati.com |
Challenges in the Identification of Novel and Emerging Analogs
The identification of novel and emerging sildenafil analogs, including this compound, presents significant challenges for forensic and analytical laboratories. cfsre.orgresearchgate.net A primary difficulty is the sheer number and rapid emergence of these compounds. cfsre.orgsigmaaldrich.com Manufacturers of illicit products continuously synthesize new derivatives to circumvent detection by existing analytical methods. researchgate.net
These new analogs are often structurally very similar to the parent compounds or other known analogs. uliege.be This similarity means that scheduled screening methods, such as those using multiple reaction monitoring (MRM) in LC-MS/MS, may fail to detect them because the elution times and specific ion masses are unknown. researchgate.net The analogs remain "transparent" to targeted analyses. researchgate.net
Another major hurdle is the lack of commercially available reference standards for every new analog. clinicallab.com Without a certified reference material, the definitive identification and quantification of a newly discovered compound are arduous and can lead to ambiguous results. clinicallab.com Forensic toxicologists face difficulties in the identification, detection, and quantitation of these substances due to their rapid emergence and short lifespan in the market. researchgate.net
Strategies for Non-Targeted Screening and Confirmatory Analysis
To address the challenges of detecting unknown analogs, forensic laboratories are increasingly adopting non-targeted screening (NTS) strategies. researchgate.net These methods are designed to detect a broad range of compounds, not just a predefined list of targets. High-resolution mass spectrometry (HRMS) instruments, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are central to this approach. mdpi.comnih.govcfsre.org
LC-QTOF-MS provides highly accurate mass measurements of both the parent ion and its fragments, allowing chemists to determine the elemental composition of an unknown compound. mdpi.com This information is crucial for tentatively identifying a novel analog for which no reference standard exists. clinicallab.com To aid in this process, comprehensive spectral libraries are being developed. These in-house libraries contain the accurate mass spectra, fragmentation patterns, and retention times of known sildenafil analogs and related compounds. nih.gov When a sample is analyzed, the data from any suspicious peak can be compared against the library for a potential match. nih.gov
For confirmatory analysis, once a potential analog is detected, techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) can be used for complete structural elucidation, especially when a sufficient quantity of the material can be isolated. researchgate.netrivm.nl Sequential tandem mass spectrometry (MSn) can also provide detailed structural information by breaking down the molecule in successive stages. mdpi.com
Advancements in Reference Standard Synthesis and Availability for Forensic Research
The availability of high-quality, certified reference materials (CRMs) is fundamental for the accurate identification and quantification of compounds like this compound in forensic research and routine testing. sigmaaldrich.comclinicallab.com A CRM is a highly characterized and pure substance that can be used as a calibrator or control in analytical procedures. sigmaaldrich.com
Recognizing the need for these standards, some organizations and commercial suppliers specialize in synthesizing and certifying reference materials for novel psychoactive substances (NPS) and other controlled or illicit compounds. sigmaaldrich.com These CRMs are produced under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, to ensure their accuracy, stability, and traceability. sigmaaldrich.com
The synthesis of many sildenafil analogs is often achievable by starting with a common intermediate. For example, many sildenafil analogs can be prepared synthetically in just two steps from a precursor known as "Sildenafil Intermediate B". rivm.nl The synthesis and subsequent purification, often using techniques like liquid-liquid extraction and chromatography, allow for the production of reference standards. rivm.nl The structures of these synthesized standards are then confirmed using definitive techniques like NMR and mass spectrometry. rjptonline.orgrivm.nl The increasing availability of these CRMs, often in DEA-exempt solution formats, greatly improves the ability of forensic laboratories to reliably detect and quantify a growing list of sildenafil analogs. sigmaaldrich.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetildenafil |
| Aildenafil |
| Aminotadalafil |
| Avanafil |
| Benzylsildenafil |
| Chlorodenafil |
| Cinnamyldenafil |
| Cyclopentynafil |
| Demethylhongdenafil |
| Depiperazinothiosildenafil |
| Descarbosildenafil |
| Dimethylacetildenafil |
| Dimethylsildenafil |
| Dioxo-acetildenafil |
| Dithio-desmethyl-carbodenafil |
| Homosildenafil |
| This compound |
| Hydroxychlorodenafil |
| Hydroxyhomosildenafil |
| Lodenafil carbonate |
| Mirodenafil |
| Morpholino-acetildenafil |
| Nitrodenafil |
| Nitroso-prodenafil |
| Nor-acetildenafil |
| Oxohongdenafil |
| Piperidino-acetildenafil |
| Propoxyphenyl aildenafil |
| Propoxyphenyl thioaildenafil |
| Propoxyphenyl thiohydroxyhomosildenafil |
| Pseudovardenafil |
| Sildenafil |
| Sildenafil Intermediate B |
| Tadalafil (B1681874) |
| Thio-aildenafil |
| Thio-homosildenafil |
| Thiodenafil |
| Thiosildenafil (B29118) |
| Trans-tadalafil |
| Udenafil |
| Vardenafil |
Emerging Research Avenues and Future Perspectives
Innovations in Synthetic Chemistry for Analog Discovery
The synthesis of sildenafil (B151) analogues has evolved significantly from initial manufacturing processes, driven by the need for efficiency, safety, and the exploration of new chemical space. nih.gov Modern synthetic organic chemistry offers powerful tools for creating diverse libraries of compounds, which can be applied to the targeted synthesis of molecules like Hydroxy Acetildenafil (B605126) and other novel derivatives.
Key innovations include late-stage functionalization and C-H bond activation, which allow for direct modifications to a complex, bioactive molecule. astx.com This approach avoids the need to restart a synthetic sequence from the beginning for each new analogue, dramatically increasing efficiency. astx.com Furthermore, the development of continuous flow chemistry, an emerging technology in the pharmaceutical industry, offers improved safety, efficiency, and scalability for producing active pharmaceutical ingredients and their analogues. acs.org These machine-assisted, flow-based systems can accelerate the discovery cycle by rapidly generating series of related compounds for further study. acs.org
Table 1: Innovations in Synthetic Chemistry for Sildenafil Analogs
| Synthetic Strategy | Description | Relevance for Analog Discovery |
|---|---|---|
| Improved Chlorosulfonation | A refined method using chlorosulfonic acid and thionyl chloride to produce purer sildenafil and its analogues with high yield. mdpi.com | Enables the efficient and clean synthesis of the core structure shared by many analogues. |
| Late-Stage Functionalization | Chemical reactions that introduce new functional groups into a complex molecule at a late stage of the synthesis. astx.com | Allows for the rapid diversification of lead compounds like sildenafil to create novel analogues such as Hydroxy Acetildenafil. |
| Continuous Flow Chemistry | The process of performing chemical reactions in a continuously flowing stream rather than in batches. acs.org | Improves safety, scalability, and automation, facilitating the rapid synthesis of compound libraries for screening. acs.org |
| 'Hydrogen-Borrowing' Methodology | A catalytic process that enables the conversion of alcohols into more complex amines, useful for modifying side chains. astx.com | Expands the accessible chemical space for creating analogues with varied substituents on the piperazine (B1678402) ring. |
Integration of Multi-Omics Approaches in Biochemical Characterization
Understanding the precise biochemical and cellular impact of a novel compound like this compound requires a holistic approach. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—is an emerging paradigm for the in-depth characterization of drug actions. mdpi.com This systems-level perspective moves beyond single-target interactions to map the broader biological consequences of PDE5 inhibition.
For instance, a study on the PDE5 inhibitor tadalafil (B1681874) in colorectal cancer cells used a combination of transcriptomics and metabolomics to provide a systematic view of its anti-tumor mechanisms. The analysis revealed significant alterations in pathways related to amino acid metabolism. Applying a similar multi-omics strategy to this compound could elucidate its unique biological signature, identify potential off-target effects, and reveal downstream signaling cascades influenced by its interaction with PDE5. This approach is increasingly seen as crucial for advancing precision diagnostics and therapeutics in various fields, including male infertility research where PDE inhibitors are studied. mdpi.com
Table 2: Application of Multi-Omics for Biochemical Characterization
| Omics Technology | Information Yielded | Application to this compound |
|---|---|---|
| Transcriptomics | Measures the complete set of RNA transcripts, revealing changes in gene expression. | Identify genes and cellular pathways that are up- or down-regulated in response to the compound. |
| Proteomics | Analyzes the entire complement of proteins, including their modifications and interactions. | Characterize changes in protein expression and post-translational modifications, confirming gene expression changes and identifying functional outcomes. mdpi.com |
| Metabolomics | Quantifies the complete set of small-molecule metabolites within a biological system. | Reveal alterations in metabolic pathways (e.g., energy, amino acid, lipid metabolism) resulting from compound activity. |
| Integrated Multi-Omics | Combines data from multiple omics layers to build comprehensive biological models. oup.comnih.gov | Provide a systems-level understanding of the compound's mechanism of action, linking gene-level changes to functional metabolic outputs. |
Advanced In Silico Methodologies for Predictive Modeling
Computational, or in silico, methods are becoming indispensable in drug discovery and analogue characterization. biorxiv.org Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of novel compounds before they are synthesized. nih.govcapes.gov.br These models are built using the structural and activity data of known PDE5 inhibitors to identify key chemical features required for potent inhibition. nih.gov
A study successfully used a MIA-QSAR (multivariate image analysis applied to QSAR) approach to model sildenafil, vardenafil, and tadalafil analogues, resulting in a highly predictive model that identified novel, promising compounds. nih.gov The bioactivities of the predicted compounds were then corroborated by molecular docking evaluations. nih.gov Such in silico approaches could be readily applied to this compound to predict its binding affinity for PDE5, estimate its potential for interacting with other PDE isoforms (e.g., PDE6, which is linked to visual disturbances), and guide the design of new analogues with improved properties. medsafe.govt.nz
Table 3: In Silico Methodologies for Predictive Modeling of PDE5 Inhibitors
| Methodology | Description | Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgresearchgate.net | Simulate the interaction of this compound with the active site of PDE5 to predict binding energy and key interactions. nih.gov |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) A regression model that relates quantitative chemical structure attributes to a biological or chemical activity. nih.gov | Predict the inhibitory potency of this compound based on its structural features compared to a library of known inhibitors. researchgate.net |
| Molecular Dynamics (MD) Simulation | A computational method that analyzes the physical movements of atoms and molecules over time. | Investigate the stability of the this compound-PDE5 complex and understand the conformational changes involved in binding. |
| ADME-Tox Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Models that predict the pharmacokinetic and toxicological properties of a compound. nih.gov | Computationally estimate the potential metabolic fate and other pharmacokinetic properties of this compound. nih.gov |
Standardization and Harmonization of Analytical Research Protocols
The proliferation of undeclared sildenafil analogues like this compound in various products necessitates robust, standardized, and harmonized analytical methods for their detection and quantification. ljmu.ac.uknih.gov Regulatory bodies and scientific organizations emphasize the importance of method validation to ensure reliability and consistency across different laboratories. fda.gov
Guidelines from the International Council for Harmonisation (ICH), such as Q2(R1) and the recently revised Q2(R2), provide a framework for validating analytical procedures. europa.euqbdgroup.com These guidelines outline key validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and robustness. demarcheiso17025.comresearchgate.net The development and validation of methods, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are crucial for regulatory surveillance. nih.govjuniperpublishers.com Harmonizing these validated protocols globally is a key future perspective, ensuring that data generated in one jurisdiction is comparable to another, which is critical for international efforts to control adulterated products. demarcheiso17025.comdovepress.com
Table 4: Key Parameters for Analytical Protocol Validation (Based on ICH Guidelines)
| Validation Parameter | Definition | Importance for this compound Analysis |
|---|---|---|
| Accuracy | The closeness of test results obtained by the method to the true value. europa.eu | Ensures the measured amount of the compound in a sample is correct. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. demarcheiso17025.com | Demonstrates the reproducibility and repeatability of the analytical method. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). europa.eu | Confirms that the analytical signal belongs to this compound and not to sildenafil or other related analogues. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com | Determines the smallest trace of the compound that the method can identify. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com | Establishes the minimum concentration that can be reliably measured. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net | Ensures the method is reliable under slightly different operating conditions (e.g., different instruments or labs). |
Q & A
Q. How can researchers design ethical studies to evaluate this compound’s effects in human subjects?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) detailing informed consent, exclusion criteria (e.g., cardiovascular conditions), and safety monitoring (e.g., blood pressure, ECG). Use randomized, double-blind, placebo-controlled trials with pharmacokinetic sampling to correlate plasma concentrations (LC-MS/MS) with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
